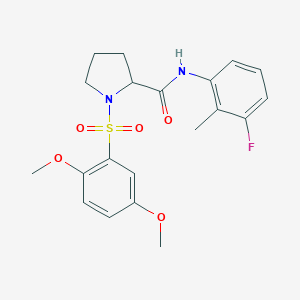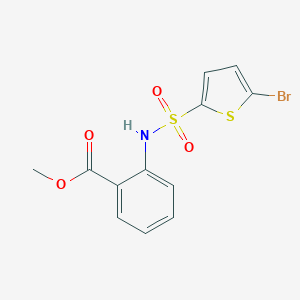
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound with the molecular formula C20H23FN2O5S and a molecular weight of 422.5 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a prolinamide moiety substituted with a fluoro-methylphenyl group.
Preparation Methods
The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2,5-dimethoxybenzenesulfonyl chloride, is prepared by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with N-(3-fluoro-2-methylphenyl)prolinamide in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluoro-methylphenyl group may enhance binding affinity to certain receptors or proteins, modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE include:
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)prolinamide
These compounds share structural similarities but differ in the substituents on the phenyl ring or the prolinamide moiety. The unique combination of the dimethoxyphenyl sulfonyl group and the fluoro-methylphenyl prolinamide in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23FN2O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H23FN2O5S/c1-13-15(21)6-4-7-16(13)22-20(24)17-8-5-11-23(17)29(25,26)19-12-14(27-2)9-10-18(19)28-3/h4,6-7,9-10,12,17H,5,8,11H2,1-3H3,(H,22,24) |
InChI Key |
RWFNMHCHUDODJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)







![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B270491.png)

